3-Methoxy-N-methylacridin-9-amine
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Overview
Description
3-Methoxy-N-methylacridin-9-amine is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methylacridin-9-amine typically involves the following steps:
Starting Material: The synthesis begins with N-phenylanthranilic acid.
Cyclization: The N-phenylanthranilic acid undergoes cyclization in the presence of phosphorus oxychloride (POCl3) to form 9-chloroacridine.
Substitution: The 9-chloroacridine is then subjected to nucleophilic substitution with methanol and methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
3-Methoxy-N-methylacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylacridin-9-amine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Investigated for its potential in cancer therapy.
Uniqueness
3-Methoxy-N-methylacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylamine groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61299-60-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxy-N-methylacridin-9-amine |
InChI |
InChI=1S/C15H14N2O/c1-16-15-11-5-3-4-6-13(11)17-14-9-10(18-2)7-8-12(14)15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
BUJJUSCEUYZVCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC(=CC2=NC3=CC=CC=C31)OC |
Origin of Product |
United States |
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